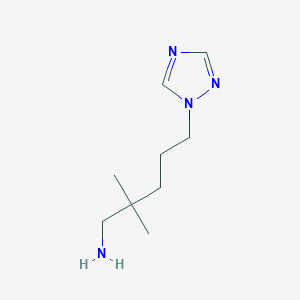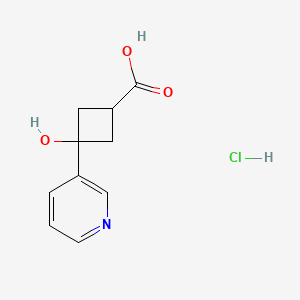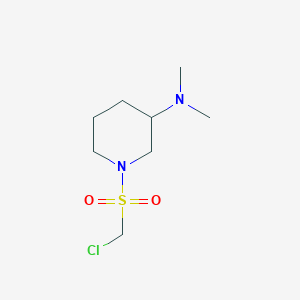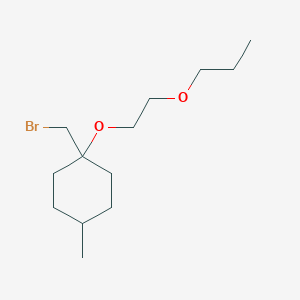
Sulfobenzoic acid imide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfobenzoic acid imide, also known as saccharin, is an organic compound widely used as a non-nutritive sweetening agent. It is known for its intense sweetness, being approximately 200-700 times sweeter than granulated sugar. Saccharin was discovered in 1879 by chemists Ira Remsen and Constantin Fahlberg during their investigation of the oxidation of o-toluenesulfonamide . It is commonly used in diet soft drinks, low-calorie foods, and as a sugar substitute for diabetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfobenzoic acid imide can be synthesized through several methods. One common method involves the oxidation of o-toluenesulfonamide. Another method is the reaction of phthalic anhydride with ammonia, followed by sulfonation .
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of o-toluenesulfonamide. This process is efficient and yields high purity saccharin. The reaction conditions include the use of oxidizing agents and controlled temperatures to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions
Sulfobenzoic acid imide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from reactions involving this compound include various derivatives used in pharmaceuticals and agrochemicals. These derivatives often retain the core imide structure, which is crucial for their biological activity .
Aplicaciones Científicas De Investigación
Sulfobenzoic acid imide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other compounds.
Biology: Its derivatives are studied for their biological activity and potential therapeutic uses.
Medicine: Saccharin is used as a sugar substitute for diabetics and in low-calorie diets.
Industry: It is employed in the production of various consumer products, including food and beverages
Mecanismo De Acción
The mechanism of action of sulfobenzoic acid imide involves its interaction with taste receptors on the tongue, which triggers a sweet taste sensation. It is not metabolized by the body and is excreted unchanged, making it a suitable sugar substitute for individuals with diabetes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to sulfobenzoic acid imide include:
Phthalimide: Another imide compound used in organic synthesis.
Benzenesulfonamide: A compound with similar sulfonamide functionality.
Thalidomide: A pharmaceutical compound with an imide structure
Uniqueness
This compound is unique due to its intense sweetness and stability under various conditions. Unlike other sweeteners, it does not promote tooth decay and has no caloric value, making it an ideal sugar substitute .
Propiedades
Fórmula molecular |
C7H7NO4S |
|---|---|
Peso molecular |
201.20 g/mol |
Nombre IUPAC |
4-carbamoylbenzenesulfonic acid |
InChI |
InChI=1S/C7H7NO4S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H2,8,9)(H,10,11,12) |
Clave InChI |
FNMPWSYBWQWZSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![rel-(1S,5R)-1-(4-Fluorophenyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15309164.png)


![1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B15309181.png)


